molecular formula C11H14N2O B14881659 5-(Azepan-1-yl)furan-2-carbonitrile

5-(Azepan-1-yl)furan-2-carbonitrile

Cat. No.: B14881659
M. Wt: 190.24 g/mol
InChI Key: HBMBPLSSIWTBDP-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)furan-2-carbonitrile is a heterocyclic compound that features a furan ring substituted with an azepane group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)furan-2-carbonitrile typically involves the reaction of furan derivatives with azepane and nitrile-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)furan-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Azepan-1-yl)furan-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)furan-2-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The furan ring can interact with active sites of enzymes, while the azepane group can enhance binding affinity. The nitrile group may participate in hydrogen bonding and other interactions that stabilize the compound within its target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azepan-1-yl)furan-2-carbaldehyde
  • 5-(Azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Uniqueness

5-(Azepan-1-yl)furan-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability and selectivity in its applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-(azepan-1-yl)furan-2-carbonitrile

InChI

InChI=1S/C11H14N2O/c12-9-10-5-6-11(14-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2

InChI Key

HBMBPLSSIWTBDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)C#N

Origin of Product

United States

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